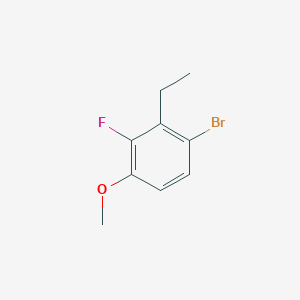

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene

Description

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is a halogenated aromatic compound featuring a bromine atom at position 1, an ethyl group at position 2, a fluorine atom at position 3, and a methoxy group at position 3. This unique substitution pattern imparts distinct electronic, steric, and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine and methoxy groups modulate electron density and solubility. The ethyl group introduces steric bulk, influencing reaction kinetics and regioselectivity .

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

1-bromo-2-ethyl-3-fluoro-4-methoxybenzene |

InChI |

InChI=1S/C9H10BrFO/c1-3-6-7(10)4-5-8(12-2)9(6)11/h4-5H,3H2,1-2H3 |

InChI Key |

VXMCTOUYAYBFRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1F)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-3-fluoro-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl group, followed by fluorination and methoxylation reactions. These steps are carefully optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the bromination of 2-ethyl-3-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Chemical Reactions:

The compound exhibits various chemical reactivity patterns:

- Substitution Reactions: It can undergo nucleophilic substitution where the bromine atom is replaced by nucleophiles like sodium hydroxide or potassium tert-butoxide.

- Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions: The bromine atom can be reduced to yield the corresponding hydrocarbon.

Organic Synthesis

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene serves as a versatile intermediate in synthesizing more complex organic molecules. Its unique substituent arrangement allows for selective reactivity, making it valuable in multi-step synthesis processes.

Medicinal Chemistry

This compound has been explored for its potential in drug development. For instance, fluorinated compounds like 1-bromo derivatives are known to enhance the pharmacokinetic properties of drugs, affecting their absorption and metabolism . Research indicates that modifications to the benzene ring can lead to compounds with improved biological activity against various cancer cell lines .

Materials Science

In materials science, fluorinated aromatic compounds have been utilized in developing organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors. The rigidity and electron-withdrawing nature of fluorinated biphenyls contribute to their stability and performance in these applications .

Case Studies

Case Study 1: Fluorinated Compounds in Drug Development

A study investigated the synthesis of various fluorinated phenylthiazole derivatives using 1-bromo intermediates. These derivatives exhibited promising anti-proliferative activity against cancer cell lines such as HT29 and A549, demonstrating the potential of brominated compounds in medicinal chemistry .

Case Study 2: Synthesis of Advanced Materials

Research focused on synthesizing biphenyl derivatives for use in OLEDs highlighted the role of fluorinated compounds in enhancing device efficiency. The study utilized palladium-catalyzed cross-coupling reactions involving 1-bromo derivatives to generate new materials with superior electronic properties .

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparisons:

Substituent Effects on Reactivity :

- The ethyl group in 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene increases steric hindrance compared to smaller substituents (e.g., methyl or methoxy). This reduces nucleophilic attack rates at position 2, as observed in SNAr reactions .

- Fluorine at position 3 deactivates the ring more strongly than chlorine or hydrogen, directing electrophiles to positions 5 or 6 .

Physicochemical Properties :

- The ethyl group slightly increases hydrophobicity (logP ≈ 2.8) compared to 1-Bromo-3-fluoro-4-methoxybenzene (logP ≈ 2.3), enhancing membrane permeability in drug candidates .

- Methoxy at position 4 provides moderate electron-donating effects, stabilizing intermediates in Ullmann couplings .

Synthetic Utility: 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is preferred over 1-Bromo-2,3-difluoro-4-methoxybenzene in reactions requiring selective mono-functionalization due to reduced electronic deactivation from a single fluorine atom . Compared to 4-Bromo-2-ethyl-1-methoxybenzene, the fluorine in position 3 improves resistance to metabolic degradation in medicinal chemistry applications .

Biological Activity

1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is an aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including halogen and methoxy substituents, suggest various biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse scientific sources.

Chemical Structure and Properties

The molecular formula of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is . The presence of bromine, fluorine, and a methoxy group contributes to its reactivity and interaction with biological molecules.

The biological activity of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene can be attributed to its ability to act as both an electrophile and a nucleophile. The halogen atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or act as an electron-donating group, enhancing the compound's interaction with various biological targets .

Anticancer Properties

Recent studies have indicated that compounds similar to 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene exhibit anticancer properties. For instance, modifications in the benzene ring structure have been linked to enhanced potency against specific cancer cell lines. Research on related compounds has shown that the presence of halogen atoms can significantly influence their cytotoxicity and selectivity for cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, the methoxy group has been found to be critical for maintaining inhibitory activity against certain kinases, which are essential targets in cancer therapy. This is evidenced by studies showing that removing the methoxy substituent drastically reduces the compound's effectiveness .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds with similar structures may interact with neurotransmitter systems. For instance, some derivatives have shown affinity for serotonin receptors, indicating potential applications in treating mood disorders .

Study on Anticancer Activity

A study investigated the effects of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the importance of the compound's structural features in enhancing its biological activity.

Enzyme Inhibition Assay

In a series of enzyme inhibition assays targeting ALK2, 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene exhibited promising results. The compound showed significant inhibition with an IC50 value indicating its potential role as a therapeutic agent.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene | 8 | ALK2 |

| Control (LDN-193189) | 5 | ALK2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.